Cas no 2248312-05-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate structure](https://www.kuujia.com/scimg/cas/2248312-05-0x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate
- 2248312-05-0
- EN300-6518038
-
- Inchi: 1S/C15H7F3N2O4S/c16-15(17,18)25-11-6-5-8(7-19-11)14(23)24-20-12(21)9-3-1-2-4-10(9)13(20)22/h1-7H
- InChI Key: UVTOWJFDDALKCP-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1=CC=C(C=N1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 368.00786237g/mol
- Monoisotopic Mass: 368.00786237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 3.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6518038-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 0.05g |
$1032.0 | 2023-05-31 | ||
Enamine | EN300-6518038-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 0.1g |
$1081.0 | 2023-05-31 | ||
Enamine | EN300-6518038-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 0.5g |
$1180.0 | 2023-05-31 | ||
Enamine | EN300-6518038-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 0.25g |
$1131.0 | 2023-05-31 | ||
Enamine | EN300-6518038-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-6518038-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 2.5g |
$2408.0 | 2023-05-31 | ||
Enamine | EN300-6518038-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-6518038-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate |
2248312-05-0 | 5g |
$3562.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate Related Literature
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate (CAS No. 2248312-05-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate (CAS No. 2248312-05-0) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3-dioxo-isoindole core coupled with a trifluoromethylsulfanyl-substituted pyridine moiety, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
In recent years, the demand for trifluoromethyl-containing compounds has surged due to their enhanced metabolic stability and lipophilicity, which are critical for drug design. The 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate fragment in this compound is particularly noteworthy, as it combines the electron-withdrawing properties of the trifluoromethyl group with the versatile reactivity of the pyridine ring. This combination is often sought after in the synthesis of heterocyclic pharmaceuticals, a topic frequently searched in academic and industrial databases.
From a synthetic chemistry perspective, the 1,3-dioxo-isoindole component offers a robust platform for further functionalization. This scaffold is commonly found in phthalimide derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The integration of this moiety with the pyridine-carboxylate system in CAS No. 2248312-05-0 opens new avenues for creating hybrid molecules with tailored properties. Such innovations align with current trends in fragment-based drug design, a hot topic in medicinal chemistry circles.
Another area of interest is the compound's potential application in agrochemical research. The trifluoromethylsulfanyl group is known to improve the pesticidal activity of pyridine-based compounds, making this derivative a candidate for developing next-generation crop protection agents. Given the growing global focus on sustainable agriculture and green chemistry, researchers are actively investigating eco-friendly variants of such molecules, often querying terms like "pyridine pesticides" or "fluorinated agrochemicals" in scientific literature.
Analytical characterization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are essential for reproducible research outcomes. The CAS No. 2248312-05-0 serves as a unique identifier in chemical databases, facilitating efficient retrieval of related studies and patents.
In the context of intellectual property, derivatives of this compound may hold value for patent applications, particularly in jurisdictions with strong pharmaceutical innovation frameworks. The strategic incorporation of fluorine atoms and heterocyclic systems often enhances a molecule's patentability, a fact well-recognized by R&D teams worldwide. Searches for "fluorinated heterocycles patents" or "isoindole derivatives IP" reflect this commercial interest.
From a safety and handling standpoint, while 2248312-05-0 is not classified as hazardous under standard guidelines, proper laboratory practices should always be followed when working with any synthetic organic compound. This includes the use of personal protective equipment (PPE) and adherence to institutional safety protocols, topics frequently emphasized in chemical safety training modules.
Looking ahead, the scientific community continues to explore novel applications for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate, particularly in emerging fields like bioconjugation chemistry and materials science. Its dual functionality makes it a promising candidate for creating smart materials or pharmaceutical conjugates, addressing current challenges in targeted drug delivery systems.
In conclusion, CAS No. 2248312-05-0 represents a compelling case study in modern chemical innovation. Its structural features resonate with multiple cutting-edge research directions, from medicinal chemistry to agrochemical development. As synthetic methodologies advance and analytical techniques become more sophisticated, this compound and its derivatives are likely to play increasingly important roles in solving complex challenges across the chemical sciences.
2248312-05-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-[(trifluoromethyl)sulfanyl]pyridine-3-carboxylate) Related Products
- 2059965-77-2(4-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-2-methyloxan-4-ol)
- 2407645-31-0(9-(2-Bromo-3-fluorophenyl)-3,6-di-tert-butyl-9H-carbazole)
- 2090669-93-3(Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate)
- 2171613-91-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-2-(methylsulfanyl)ethylpent-4-enamidoacetic acid)
- 67237-54-1(2-ethynyl-5-methylfuran)
- 2137658-26-3(2-methyl-5-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3,4-oxadiazole)
- 64419-15-4(3-THIOPHENECARBOXAMIDE, N-(4-METHOXYPHENYL)-)
- 919972-14-8(N-(1-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide)
- 780821-84-3(8-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl-1,4-dioxa-8-azaspiro4.5decane)
- 1421506-86-6(3-chloro-N-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}benzamide)



